
2-Methyl-1-(tetrahydro-2h-pyran-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol is an organic compound with the molecular formula C10H20O2. It is a colorless liquid with a distinctive odor and is soluble in water and organic solvents such as ethanol and ether. This compound is used in various fields, including organic synthesis, pharmaceuticals, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol typically involves the reaction of tetrahydro-2H-pyran-4-ol with isobutylene in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate cellular processes and biochemical pathways, resulting in specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)
- cis-Rose oxide
- trans-Rose oxide
Uniqueness
2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol is unique due to its specific structural features and reactivity. Unlike its similar compounds, it possesses a hydroxyl group that allows for diverse chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C9H18O2 |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-methyl-1-(oxan-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-9(2,10)7-8-3-5-11-6-4-8/h8,10H,3-7H2,1-2H3 |
Clave InChI |
RWVWDOUMXZLRRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1CCOCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


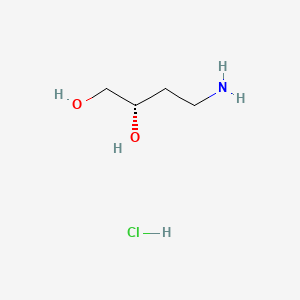
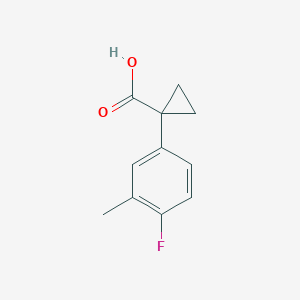
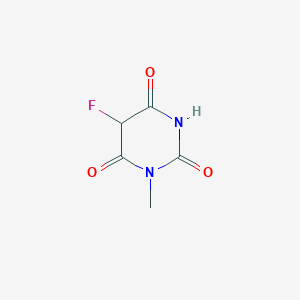

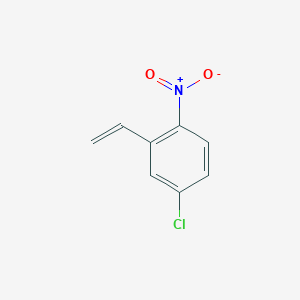
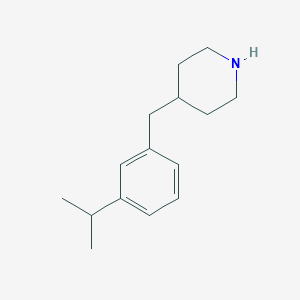
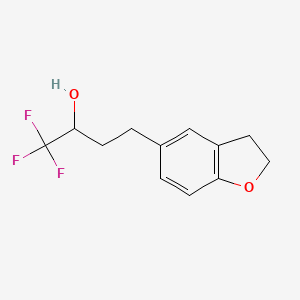
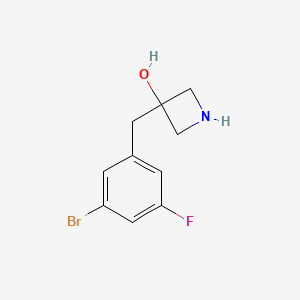
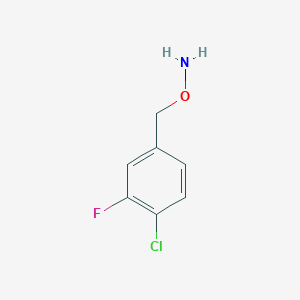
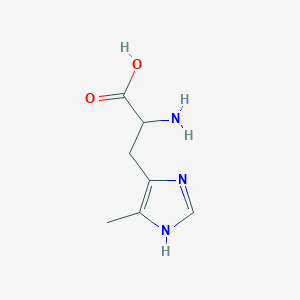
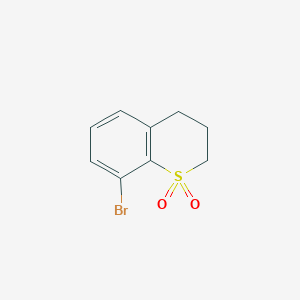
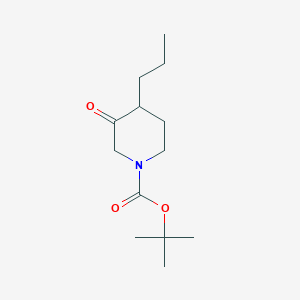
![3-[(Oxan-2-yl)methyl]piperidine](/img/structure/B13610790.png)

